Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-fluorobutanoate
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Overview
Description
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-fluorobutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-fluorobutanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-fluorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with oxalyl chloride in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Oxalyl chloride in methanol is commonly used for the removal of the Boc group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.
Scientific Research Applications
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-fluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-fluorobutanoate involves its interaction with molecular targets through its amino acid moiety. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-amino-4-fluorobutanoate: Lacks the Boc protecting group, making it more reactive.
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-fluorobutanoate is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H20FNO4 |
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Molecular Weight |
249.28 g/mol |
IUPAC Name |
ethyl (2S)-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H20FNO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
InChI Key |
OYLGWBLWKZLHJQ-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCF)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CCF)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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